![molecular formula C21H26N4O6S2 B2865369 N-{4-[(4-{[4-(acetylamino)phenyl]sulfonyl}-1,4-diazepan-1-yl)sulfonyl]phenyl}acetamide CAS No. 547722-10-1](/img/structure/B2865369.png)

N-{4-[(4-{[4-(acetylamino)phenyl]sulfonyl}-1,4-diazepan-1-yl)sulfonyl]phenyl}acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

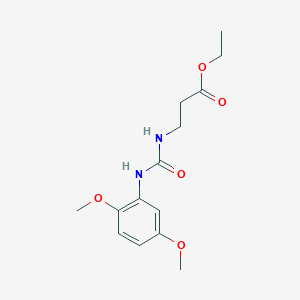

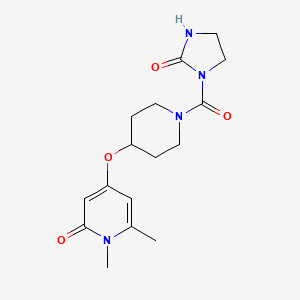

The compound “N-{4-[(4-{[4-(acetylamino)phenyl]sulfonyl}-1,4-diazepan-1-yl)sulfonyl]phenyl}acetamide” is a complex organic molecule. It contains functional groups such as acetamide and sulfonyl groups . The compound has a molecular weight of 502.572 .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a 1,4-diazepan-1-yl ring, two phenyl rings, two sulfonyl groups, and two acetamide groups .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds with similar structures are often involved in reactions that involve the breaking and forming of amide and sulfonyl bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups (such as the sulfonyl and acetamide groups) would likely make the compound soluble in polar solvents .科学的研究の応用

Antimicrobial Activity

This compound has been studied for its potential as an antimicrobial agent. A series of derivatives have been synthesized to explore their efficacy against various bacteria and fungi. The minimum inhibitory concentrations (MICs) of these compounds have shown promising results in inhibiting the growth of organisms like Staphylococcus aureus, Bacillus cereus, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, as well as fungi such as Aspergillus niger and Candida albicans .

Synthesis of Hybrid Heterocyclic Entities

The compound serves as a building block for the synthesis of hybrid heterocyclic entities that combine quinazolinone and sulfonamide moieties. These entities are of interest due to their potential medicinal properties and the ability to create structural diversity through multi-step synthetic approaches .

Lipoxygenase Inhibition

One of the derivatives of this compound has shown potential as a lipoxygenase inhibitor. Lipoxygenase enzymes are involved in the metabolism of arachidonic acid to leukotrienes, which are mediators in inflammatory processes. Inhibition of lipoxygenase can be a therapeutic strategy in treating inflammation-related diseases .

Carbonic Anhydrase Inhibition

It has been used as an inhibitor of mitochondrial isoenzyme carbonic anhydrase V. Carbonic anhydrases are a group of enzymes that catalyze the rapid conversion of carbon dioxide and water to bicarbonate and protons. Inhibiting these enzymes has applications in treating conditions like glaucoma, epilepsy, and altitude sickness .

Analgesic Activity

Research has indicated that certain N-phenylacetamide sulphonamides derived from this compound exhibit analgesic activity comparable or superior to paracetamol. This suggests potential applications in pain management .

Synthesis of Organic Azides

The compound has been utilized in the synthesis of organic azides, which are valuable in various chemical reactions such as the Staudinger ligation and Click chemistry. These reactions are significant in the field of bioconjugation and the synthesis of pharmaceuticals .

Suzuki-Miyaura Cross-Coupling Reactions

Derivatives of this compound have been used in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds. This reaction is widely used in the synthesis of complex organic compounds, including pharmaceuticals and polymers .

Synthesis of Non-Peptide NK3 Antagonists

The compound has been involved in the synthesis of non-peptide NK3 receptor antagonists. NK3 receptors are part of the tachykinin receptor family, and antagonists for these receptors have potential therapeutic applications in treating diseases like schizophrenia and depression .

将来の方向性

特性

IUPAC Name |

N-[4-[[4-(4-acetamidophenyl)sulfonyl-1,4-diazepan-1-yl]sulfonyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O6S2/c1-16(26)22-18-4-8-20(9-5-18)32(28,29)24-12-3-13-25(15-14-24)33(30,31)21-10-6-19(7-11-21)23-17(2)27/h4-11H,3,12-15H2,1-2H3,(H,22,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNHZTDASSVGIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B2865286.png)

![[3-Amino-4-(4-chlorophenyl)sulfonyl-5-(3,4-dimethylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2865294.png)

![N-[[1-(2-Chloropropanoyl)piperidin-4-yl]methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B2865295.png)

![3-[(E)-1-(4-chlorophenyl)-2-(dimethylamino)ethenyl]sulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B2865296.png)

![N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2865300.png)

![[(E)-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene)amino]thiourea](/img/structure/B2865306.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2865309.png)